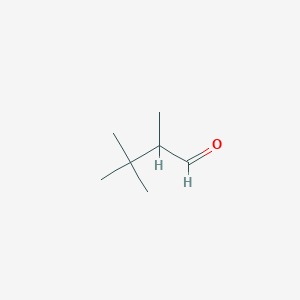

2,3,3-Trimethylbutanal

Beschreibung

2,3,3-Trimethylbutanal (CAS: CID 3824520) is a branched-chain aldehyde with the molecular formula C₇H₁₄O and a molecular weight of 114.19 g/mol . Its structure features a carbonyl group at position 1, with methyl groups attached to carbons 2, 3, and 3, as described by the SMILES notation CC(C=O)C(C)(C)C . This compound is characterized by its high branching index, which influences its physical properties, such as a predicted collision cross-section of 126.5 Ų for the neutral molecule in mass spectrometry . Applications include its use as an intermediate in organic synthesis, particularly in forming methylene dioxy heterocycles (e.g., 2,3,3-trimethyl-lindolenine derivatives) for pharmaceuticals and imaging agents , and as a precursor for squarylium dyes with copper ion-sensing capabilities .

Eigenschaften

IUPAC Name |

2,3,3-trimethylbutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-6(5-8)7(2,3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHZLWFWSVIGUST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396918 | |

| Record name | 2,3,3-trimethylbutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17408-48-9 | |

| Record name | 2,3,3-trimethylbutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3-trimethylbutanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,3,3-Trimethylbutanal can be synthesized through several methods. One common approach involves the oxidation of 2,3,3-trimethylbutanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically occurs under controlled temperature and pH conditions to ensure the selective formation of the aldehyde .

Industrial Production Methods: In industrial settings, this compound is often produced via the hydroformylation of 2,3,3-trimethylbutene. This process involves the addition of a formyl group to the alkene in the presence of a catalyst, such as rhodium or cobalt complexes, under high pressure and temperature .

Analyse Chemischer Reaktionen

Types of Reactions: 2,3,3-Trimethylbutanal undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form 2,3,3-trimethylbutanoic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to 2,3,3-trimethylbutanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: It can participate in nucleophilic substitution reactions where the formyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

Oxidation: 2,3,3-Trimethylbutanoic acid

Reduction: 2,3,3-Trimethylbutanol

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2,3,3-Trimethylbutanal has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.

Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Wirkmechanismus

The mechanism of action of 2,3,3-Trimethylbutanal involves its reactivity as an aldehyde. The formyl group is highly reactive, allowing the compound to participate in various chemical reactions. In biological systems, it can interact with nucleophiles such as amino acids and proteins, potentially leading to the formation of Schiff bases and other adducts .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Aldehydes

Structural Isomers and Homologs

The following table compares 2,3,3-trimethylbutanal with aldehydes of similar chain length and branching:

Key Observations:

Branching and Reactivity: The this compound’s three methyl groups create significant steric hindrance, reducing nucleophilic attack at the carbonyl group compared to less-branched analogs like 3-methylbutanal. This property makes it less reactive in aldol condensations but useful in stabilizing intermediates during cyclization reactions .

Physical Properties :

- Higher molecular weight and branching in This compound correlate with a larger collision cross-section (126.5 Ų ) compared to 3,3-dimethylbutanal (unreported but likely smaller due to shorter chain) .

- Boiling points are expected to follow: This compound > 2,2,3-trimethylbutanal > 3,3-dimethylbutanal > 3-methylbutanal , based on branching and chain length trends.

Applications :

- This compound is specialized in synthesizing squarylium dyes for metal ion detection, leveraging its ability to form rigid, planar intermediates .

- 3-Methylbutanal is more commonly used in bulk chemical production (e.g., isovaleric acid) due to its simpler structure and lower cost .

Comparison with Non-Aldehyde Structural Analogs

Cyclic Ketones: 2,3,3-Trimethylindanone

It is used as a read-across analog for toxicity assessments due to:

- Shared cyclic alkyl aryl ketone backbone.

- Similar metabolic pathways (oxidation at the α-carbon) .

- Key difference: The cyclic structure of 2,3,3-trimethylindanone confers greater stability, reducing volatility compared to this compound .

Halogenated Compounds: 2,3,3-Trichloroacrylonitrile

This compound forms coordination complexes with molybdenum (e.g., [MoNCl₃•NC-C₂Cl₃]₂) and highlights how replacing the aldehyde group with a nitrile and halogen atoms drastically alters reactivity and applications (e.g., catalysis vs. dye synthesis) .

Biologische Aktivität

Overview

2,3,3-Trimethylbutanal is an organic compound with the molecular formula . It is classified as a branched aldehyde characterized by a formyl group (-CHO) attached to a carbon chain with three methyl groups. This unique structure contributes to its various biological activities and potential applications in medicinal chemistry and industrial processes.

- Molecular Formula :

- Molecular Weight : 114.19 g/mol

- Structure : The compound features a branched structure with three methyl groups at the 2 and 3 positions of the butanal backbone.

The biological activity of this compound largely stems from its reactivity as an aldehyde. Aldehydes can interact with nucleophiles such as amino acids and proteins, leading to the formation of Schiff bases and other adducts. This reactivity allows the compound to participate in various biochemical processes, including enzyme interactions and metabolic pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that aldehydes can possess antimicrobial properties by disrupting microbial cell membranes or interfering with metabolic processes.

- Enzyme Interactions : The compound is being investigated for its potential interactions with enzymes, which may lead to therapeutic applications in drug development.

- Flavoring Agent : Its unique odor profile makes it valuable in the production of fragrances and flavorings, influencing sensory perception in food products.

Research Findings

Recent studies have explored the biological effects of this compound:

-

Case Study on Antimicrobial Activity :

- A study assessed the antimicrobial efficacy of various aldehydes, including this compound. Results indicated significant inhibition of bacterial growth at specific concentrations, suggesting its potential as a natural preservative in food products.

-

Enzyme Kinetics :

- Investigations into enzyme kinetics revealed that this compound could act as a substrate or inhibitor for certain enzymes involved in metabolic pathways. This interaction highlights its potential role in metabolic regulation.

Comparison with Related Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| 2,2,3-Trimethylbutanal | Similar branched structure | Studied for enzyme interactions and flavoring |

| 2,3-Dimethylbutanal | Fewer methyl groups | Limited studies on biological activity |

| 2,3-Butanedione (Diacetyl) | Similar reactivity | Well-known for strong flavoring properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.